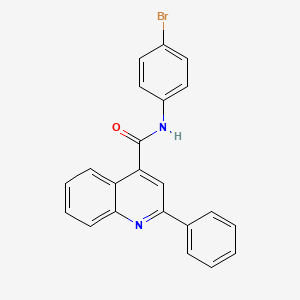![molecular formula C29H28N2O B14932220 (4-Benzylpiperidin-1-yl)[2-(4-methylphenyl)quinolin-4-yl]methanone](/img/structure/B14932220.png)
(4-Benzylpiperidin-1-yl)[2-(4-methylphenyl)quinolin-4-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-BENZYLPIPERIDINO)[2-(4-METHYLPHENYL)-4-QUINOLYL]METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a quinoline moiety, and a benzyl group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERIDINO)[2-(4-METHYLPHENYL)-4-QUINOLYL]METHANONE typically involves multiple steps, starting with the preparation of the piperidine and quinoline intermediates. One common method involves the reaction of 4-benzylpiperidine with 2-(4-methylphenyl)-4-quinolinecarboxylic acid under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon and ethanol, respectively. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of (4-BENZYLPIPERIDINO)[2-(4-METHYLPHENYL)-4-QUINOLYL]METHANONE may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the pure compound from the reaction mixture.
化学反応の分析
Types of Reactions
(4-BENZYLPIPERIDINO)[2-(4-METHYLPHENYL)-4-QUINOLYL]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction can produce fully saturated piperidine or quinoline rings.
科学的研究の応用
(4-BENZYLPIPERIDINO)[2-(4-METHYLPHENYL)-4-QUINOLYL]METHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a pharmacological agent due to its interaction with various biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
作用機序
The mechanism of action of (4-BENZYLPIPERIDINO)[2-(4-METHYLPHENYL)-4-QUINOLYL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit the activity of monoamine oxidase, leading to increased levels of neurotransmitters in the brain.
類似化合物との比較
Similar Compounds
4-Benzylpiperidine: Shares the piperidine ring and benzyl group but lacks the quinoline moiety.
2-(4-Methylphenyl)-4-quinolinecarboxylic acid: Contains the quinoline and methylphenyl groups but lacks the piperidine ring.
Uniqueness
(4-BENZYLPIPERIDINO)[2-(4-METHYLPHENYL)-4-QUINOLYL]METHANONE is unique due to the combination of its structural features, which confer distinct chemical and biological properties
特性
分子式 |
C29H28N2O |
|---|---|
分子量 |
420.5 g/mol |
IUPAC名 |
(4-benzylpiperidin-1-yl)-[2-(4-methylphenyl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C29H28N2O/c1-21-11-13-24(14-12-21)28-20-26(25-9-5-6-10-27(25)30-28)29(32)31-17-15-23(16-18-31)19-22-7-3-2-4-8-22/h2-14,20,23H,15-19H2,1H3 |
InChIキー |
IZSHLKRTCGSDGO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCC(CC4)CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(2,5-dimethylphenyl)ethyl]-4-phenylbutanamide](/img/structure/B14932138.png)

![2-(3-chlorophenoxy)-N-[(4-sulfamoylphenyl)methyl]propanamide](/img/structure/B14932147.png)
![Methyl 2-{[(thiophen-2-ylmethyl)carbamoyl]amino}benzoate](/img/structure/B14932154.png)

![N-(2-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14932157.png)

![4-{[(2-chlorobenzyl)sulfonyl]amino}-N-cyclopropylbenzamide](/img/structure/B14932188.png)
![(2-methylfuran-3-yl){4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone](/img/structure/B14932199.png)
methanone](/img/structure/B14932213.png)


![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]acetamide](/img/structure/B14932234.png)

